REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:11])=[O:10].[I:13]Cl.Cl>CO>[NH2:1][C:2]1[C:7]([I:13])=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:11])=[O:10]
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Name
|
|
Quantity
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45 g
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Type
|
reactant
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Smiles
|
NC1=C(C=C(C=C1)Br)S(=O)(=O)O
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Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue is crystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1I)Br)S(=O)(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |